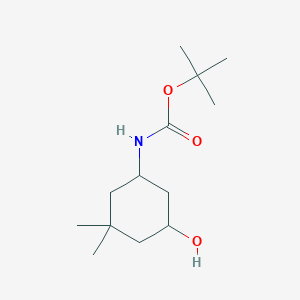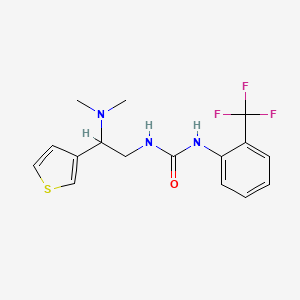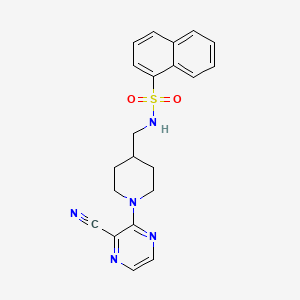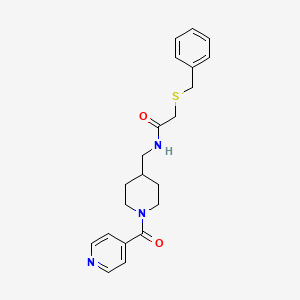![molecular formula C22H24N2O2 B2540352 N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 704874-01-1](/img/structure/B2540352.png)
N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide” is a complex organic compound. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also includes a carboxamide group, which is a feature of many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Indole compounds, for example, can undergo a variety of reactions, including electrophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point could be determined using differential scanning calorimetry .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide: exhibits anti-inflammatory effects. Its structure combines an indole moiety (from tryptamine) with a tetrahydro-2H-pyran ring (from naproxen). Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory actions . This compound could be explored further for its anti-inflammatory potential.
Antiviral Activity
Naproxen has been studied in combination with other drugs for treating influenza A (H3N2) infection, potentially reducing mortality . Ongoing trials suggest that naproxen might also have antiviral activity against COVID-19 . Investigating the antiviral properties of N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide could be valuable.
Neuromodulation and Behavior Regulation
Tryptamine, a natural derivative of N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide , plays a crucial role in the central nervous system. It affects processes like sleep, cognition, memory, and behavior . Exploring the neuromodulatory effects of this compound could yield interesting insights.
Biological Activity
Indole derivatives, including those containing the indole-ethyl-phenyl motif found in this compound, exhibit diverse biological properties. These include anticancer effects, antimicrobial activity, and modulation of various physiological processes . Investigating the specific biological activities of our compound could be promising.
Antibacterial and Antimycobacterial Potential
Although not directly mentioned for this compound, related indole derivatives have shown antibacterial activity . Further studies could explore its efficacy against bacterial strains, including Mycobacterium tuberculosis.
Rheumatoid Arthritis Treatment
The compound N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide could be evaluated for its potential in treating rheumatoid arthritis. A related compound, N′-(3-(1H-indol-3-yl)benzylidene)-2 , has been tested in an arthritis model .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(22(11-14-26-15-12-22)18-6-2-1-3-7-18)23-13-10-17-16-24-20-9-5-4-8-19(17)20/h1-9,16,24H,10-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKHZTUIZXPMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2540278.png)


![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)
![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone](/img/structure/B2540287.png)
